molecular formula C16H20N2O6S B2599584 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448135-94-1

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2599584
CAS No.: 1448135-94-1
M. Wt: 368.4
InChI Key: HQECMPIEGBHAIX-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core linked via a 2-oxoethyl group to a piperidine ring modified with a sulfonyl group and a furan-2-ylmethyl substituent.

Properties

IUPAC Name

1-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c19-14-3-4-15(20)18(14)10-16(21)17-7-5-13(6-8-17)25(22,23)11-12-2-1-9-24-12/h1-2,9,13H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECMPIEGBHAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Derivative Synthesis: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the piperidin-1-yl derivative with pyrrolidine-2,5-dione using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research : The compound's structural components suggest it may exhibit anticancer properties. Its ability to interact with specific molecular targets could lead to the development of novel therapeutic agents aimed at various cancers. Studies have indicated that derivatives of similar compounds possess significant cytotoxicity against cancer cell lines, indicating a promising avenue for further exploration in this area.
  • Antimicrobial Activity : Preliminary studies have suggested that the compound may have antimicrobial properties. The furan and piperidine moieties are known to enhance interactions with microbial enzymes or receptors, potentially leading to effective antibacterial or antifungal agents .
  • Neurological Disorders : Given its structural complexity, this compound may also be investigated for neuroprotective or anticonvulsant properties. Similar compounds have shown efficacy in modulating neurotransmitter systems, which could be beneficial in treating conditions such as epilepsy or neurodegenerative diseases .

The mechanism of action for 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves binding to specific enzymes or receptors within biological systems. This binding can modulate enzymatic activity or receptor signaling pathways, leading to desired therapeutic effects. Detailed studies are needed to elucidate the exact molecular targets involved .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Piperidine Preparation : Initial steps may include synthesizing the piperidine derivative.
  • Furan Group Introduction : Methods such as nucleophilic substitution or electrophilic addition are employed.
  • Sulfonylation : Achieved using sulfonyl chlorides under controlled conditions.

Advanced synthetic routes may utilize microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Industrial Applications

Beyond medicinal uses, 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can serve as a building block in chemical synthesis for more complex molecules. Its unique structure allows it to be utilized in various industrial applications, including:

  • Material Science : Development of new materials with specific chemical properties.
  • Chemical Processes : Utilization in catalytic processes or as intermediates in organic synthesis .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione:

StudyFindings
Study 1Demonstrated significant anticancer activity against various cell lines with derivatives showing IC50 values in low micromolar range .
Study 2Investigated antimicrobial properties against bacterial strains; showed promising results indicating potential for therapeutic applications .
Study 3Explored neuroprotective effects; compounds exhibited modulation of neurotransmitter release, suggesting utility in treating neurological disorders .

Mechanism of Action

The mechanism by which 1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the piperidine and pyrrolidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound is compared below with structurally related analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Source
Target Compound Pyrrolidine-2,5-dione + Piperidine 4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl, 2-oxoethyl C₁₇H₂₀N₂O₆S 404.42 Not reported Not reported N/A
1-[2-(4-Morpholinyl)-2-oxoethyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione + Morpholine Morpholin-4-yl, 2-oxoethyl C₁₀H₁₄N₂O₄ 226.23 Not reported Not reported
1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i) Pyrrolidine-2,5-dione + Piperidine Dual 5-methoxyindol-3-yl, ethyl linker C₂₈H₂₉N₃O₅ 487.55 178–182 84.0
BK80741: 1-(2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione + Piperidine 5-ethylpyrimidin-2-yloxy, 2-oxoethyl C₁₇H₂₂N₄O₄ 346.38 Not reported Not reported
1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2-chlorophenyl, 2-oxoethyl C₁₂H₁₀ClNO₃ 251.67 Not reported Not reported
Key Observations:
  • Substituent Diversity: The target compound’s furan-2-ylmethyl sulfonyl group distinguishes it from analogs with morpholine (), indole (), pyrimidine (), or chlorophenyl () substituents.
  • Molecular Weight : The target compound (404.42 g/mol) is heavier than most analogs due to the sulfonyl-furan moiety. Higher molecular weight may influence pharmacokinetic properties like solubility and bioavailability.
  • The target compound’s furan-sulfonyl group may require optimized reaction conditions for comparable yields.

Physicochemical and Pharmacological Comparisons

Melting Points:
  • Indole-containing analogs (e.g., 4i in ) exhibit higher melting points (178–182°C), likely due to crystalline packing enhanced by planar aromatic systems.
Bioactivity Insights:
  • Indole Derivatives (): Indole moieties are known to interact with serotonin receptors or kinase enzymes.
  • Pyrimidine Analogs (): The pyrimidine-oxy group in BK80741 may confer nucleotide mimicry, useful in kinase or protease inhibition.
  • Sulfonyl-Furan Target : The sulfonyl group could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while the furan ring may improve membrane permeability due to moderate lipophilicity .

Biological Activity

1-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is an organic compound notable for its complex molecular structure, which includes a piperidine ring, a furan moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Description
Piperidine Ring A six-membered ring containing one nitrogen atom.
Furan Moiety A five-membered aromatic ring containing oxygen.
Sulfonamide Group A functional group containing sulfur and oxygen.
Pyrrolidine-2,5-dione A five-membered cyclic amide with two carbonyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of the piperidine derivative followed by the introduction of the furan group through methods such as nucleophilic substitution or electrophilic addition. Sulfonylation can be achieved using sulfonyl chlorides or other sulfonating agents under appropriate conditions to yield the desired product.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing piperidine and sulfonamide functionalities have shown promise in inhibiting various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Compounds bearing this moiety have been evaluated for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological assays demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, which is beneficial in managing symptoms associated with cognitive decline .

Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives revealed that one particular derivative exhibited an IC50 value lower than that of standard anticancer drugs like doxorubicin against various cancer cell lines, including Jurkat and HT29 cells. The molecular dynamics simulations indicated strong interactions with target proteins through hydrophobic contacts .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of sulfonamide-containing compounds, several derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed significant growth inhibition at low concentrations, highlighting their potential as new antimicrobial agents .

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